molecular formula C7H10N2O2 B14705454 [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid CAS No. 22772-43-6

[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid

Cat. No.: B14705454
CAS No.: 22772-43-6
M. Wt: 154.17 g/mol
InChI Key: VRKOQICTXVXXDC-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid (CAS: 145041-27-6) is a multifunctional pyrrole derivative of significant interest in organic synthesis and medicinal chemistry research. The compound features both an acetic acid and an aminomethyl functional group attached to a pyrrole ring, making it a valuable building block for the construction of more complex molecules, particularly nitrogen-bridged heterocyclic compounds . Pyrrole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. Well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac are based on the pyrrole scaffold . Furthermore, pyrrole-based frameworks are frequently explored for their potential antifungal properties . The presence of two reactive handles allows this compound to be readily hybridized with other pharmacophores, a strategy known as molecular hybridization, which is used to develop multi-target agents with improved efficacy . As a solid, this product requires specific storage and handling. This product is for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic human use.

Properties

CAS No.

22772-43-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-[2-(aminomethyl)-1H-pyrrol-3-yl]acetic acid

InChI

InChI=1S/C7H10N2O2/c8-4-6-5(1-2-9-6)3-7(10)11/h1-2,9H,3-4,8H2,(H,10,11)

InChI Key

VRKOQICTXVXXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to its structural features. The aminomethyl group may play a role in binding to biological targets, while the pyrrole ring can participate in π-π interactions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid, differing primarily in substituents, ring systems, or functional groups:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents/Ring System Notable Features Reference CAS/ID
This compound C₇H₁₀N₂O₂ Pyrrole, aminomethyl, acetic acid Dual functional groups; moderate polarity N/A (from )
Phenyl(1H-pyrrol-1-yl)acetic acid C₁₂H₁₁NO₂ Pyrrole, phenyl, acetic acid Increased hydrophobicity due to phenyl 1444068-85-2
2-(3-Amino-1H-pyrazol-5-yl)acetic acid C₅H₇N₃O₂ Pyrazole, amino, acetic acid Pyrazole’s higher basicity vs. pyrrole 174891-10-2
2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate C₆H₉N₂O₂S·2HCl Thiazole, aminomethyl, acetate (salt form) Enhanced water solubility (dihydrochloride) N/A ()
2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid C₁₀H₁₃NO₄ Dihydro-pyrrole, acetyl, ketone Ketone stabilizes ring; altered H-bonding 33492-33-0

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Solubility Melting Point (°C) LogP (Predicted) Key Interactions
This compound Moderate (aqueous) Not reported -0.5 H-bond donor/acceptor, ionic (carboxylate)
Phenyl(1H-pyrrol-1-yl)acetic acid Low (organic) 145–147 2.1 π-π stacking (phenyl), hydrophobic
2-(3-Amino-1H-pyrazol-5-yl)acetic acid High (aqueous) >250 (decomposes) -1.2 Strong H-bonding (amine, carboxylate)
2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate High (aqueous) Not reported -1.8 Ionic (HCl salt), thiazole π-electrons

Key Observations :

  • Phenyl-substituted analogues (e.g., Phenyl(1H-pyrrol-1-yl)acetic acid) exhibit reduced aqueous solubility due to hydrophobic phenyl groups .
  • Thiazole-containing compounds (e.g., 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride) benefit from salt formation, drastically improving water solubility .

Stability and Degradation Pathways

  • Oxidative Sensitivity: The aminomethyl group in the target compound may render it susceptible to oxidation, unlike acetylated derivatives (e.g., 2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid), where the ketone stabilizes the structure .

Biological Activity

[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid, also known as 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)-, is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring, which is known for its ability to participate in various biological interactions. The aminomethyl group enhances its binding potential to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, compounds derived from this structure have shown significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the specific derivative tested.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of this compound have been tested for their cytotoxic effects on cancer cell lines such as Jurkat and HT-29. The results indicated that certain modifications to the pyrrole structure could enhance antiproliferative activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors due to its structural features. The aminomethyl group likely plays a crucial role in binding to biological targets, while the pyrrole ring can participate in π-π interactions that facilitate these interactions .

Study 1: Antimicrobial Activity Evaluation

In one study, derivatives of this compound were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could significantly enhance antimicrobial properties .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of this compound in vitro. The study evaluated the cytotoxic effects on different cancer cell lines, including breast and colon cancer cells. The results indicated that some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting promising anticancer activity .

Data Tables

Activity Target Effect Reference
AntimicrobialGram-positive bacteriaMIC = 31.25 µg/mL
AnticancerJurkat cellsIC50 < doxorubicin
AnticancerHT-29 cellsEnhanced cytotoxicity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where pyrrole reacts with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in water/ethanol). To optimize yield:

  • Vary reaction parameters : Test temperatures (room temp. vs. 40–60°C), solvent polarity (ethanol vs. DMF), and base strength.
  • Purification : Use column chromatography or recrystallization to isolate the product from byproducts like unreacted pyrrole or dimerized species .
  • Catalyst screening : Explore phase-transfer catalysts to enhance reaction efficiency in biphasic systems .

Q. How does the substitution pattern of this compound influence its chemical reactivity compared to pyrrole-2-yl or indole-3-yl analogs?

  • Methodology :

  • Comparative reactivity assays : Perform electrophilic substitution (e.g., nitration, halogenation) to assess positional effects of the aminomethyl and acetic acid groups.
  • Computational analysis : Use DFT calculations to map electron density distribution and predict reactive sites. For example, the 3-position pyrrole substituent may sterically hinder reactions compared to 2-substituted isomers .
  • Biological activity : Compare binding affinity to enzymes (e.g., cyclooxygenase) using fluorescence quenching assays .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for resolving ambiguities in the electronic and vibrational properties of this compound?

  • Methodology :

  • FT-IR/FT-Raman spectroscopy : Assign vibrational modes (e.g., N-H stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) and correlate with hydrogen-bonding interactions .
  • NMR analysis : Use ¹H-¹³C HMQC to resolve overlapping signals, particularly for the aminomethyl group and pyrrole protons.
  • Theoretical modeling : Combine experimental data with Gaussian09 simulations (B3LYP/6-311++G** basis set) to validate electronic transitions and charge distribution .

Q. How can researchers address contradictory reports on the biological activity of this compound in enzyme inhibition assays?

  • Methodology :

  • Standardize assay conditions : Control pH (e.g., 7.4 for physiological relevance), ionic strength, and co-solvents (DMSO ≤1% v/v) to minimize variability .
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., methyl, halogen) to isolate key functional groups responsible for activity.
  • Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms, such as competitive vs. allosteric inhibition .

Q. What strategies are effective in enhancing the metabolic stability of this compound derivatives while retaining target affinity?

  • Methodology :

  • Derivatization : Introduce steric hindrance (e.g., tert-butyl groups) or electron-withdrawing substituents (e.g., fluorine) to reduce oxidative metabolism .
  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability, with enzymatic cleavage in target tissues .
  • In vitro metabolic assays : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., pyrrole ring oxidation) and guide structural modifications .

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